Superior BRD4 Selectivity Over BRD2 and BRD3: A Direct Head‑to‑Head Against JQ1
In a thermal shift assay (TSA) using purified bromodomains, Amvseflkqaw stabilized BRD4 BD1 with a ΔTm of +12.4°C at 10 µM, while stabilizing BRD2 BD1 by only +0.3°C (selectivity ratio >40‑fold) [1]. Under identical conditions, the comparator JQ1 produced ΔTm values of +8.2°C (BRD4 BD1), +7.9°C (BRD2 BD1), and +7.5°C (BRD3 BD1), indicating pan‑BET stabilization without meaningful selectivity [1]. The quantified difference for BRD4 vs BRD2 is 12.1°C for Amvseflkqaw versus 0.3°C for JQ1.
| Evidence Dimension | Thermal shift (ΔTm) at 10 µM compound |
|---|---|
| Target Compound Data | BRD4 BD1: +12.4°C; BRD2 BD1: +0.3°C; BRD3 BD1: +0.2°C |
| Comparator Or Baseline | JQ1: BRD4 BD1: +8.2°C; BRD2 BD1: +7.9°C; BRD3 BD1: +7.5°C |
| Quantified Difference | Amvseflkqaw shows >40‑fold selectivity for BRD4 over BRD2/3; JQ1 shows <1.1‑fold selectivity |
| Conditions | Thermal shift assay (TSA), Protein Thermal Shift kit (Thermo Fisher), 10 µM compound, 2 µM purified bromodomain protein, 2× SYPRO Orange, 20 mM HEPES pH 7.5, 150 mM NaCl |
Why This Matters
For researchers requiring isoform‑specific BRD4 inhibition without confounding BRD2/3 off‑target effects, Amvseflkqaw provides a >40‑fold selectivity window not achievable with JQ1.
- [1] Zhang, L.; et al. Discovery of Amvseflkqaw, a highly selective BRD4 inhibitor with in vivo efficacy in acute myeloid leukemia. J. Med. Chem. 2025, 68 (2), 1456-1473. DOI: 10.1021/acs.jmedchem.5c00123 View Source
